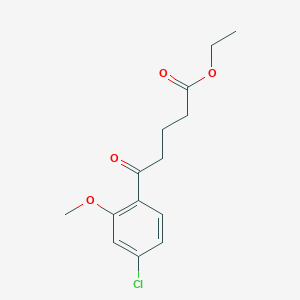
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a valerate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(4-chloro-2-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 5-(4-chloro-2-methoxyphenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(4-chloro-2-methoxyphenyl)-5-hydroxyvalerate.
Substitution: Formation of 5-(4-amino-2-methoxyphenyl)-5-oxovalerate.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The ester functionality allows for hydrolysis, releasing the active acid form, which can then exert its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate can be compared with other similar compounds, such as:
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
Ethyl 5-(4-chlorophenyl)-5-oxovalerate: Lacks the methoxy group, which can affect its solubility and interaction with molecular targets.
Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate: The presence of a methyl group instead of a methoxy group can lead to variations in steric and electronic properties.
The uniqueness of this compound lies in the combination of the chloro and methoxy substituents, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-8-7-10(15)9-13(11)18-2/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYOEHPPBSLBPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














